Cas no 1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-)
![4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- structure](https://pt.kuujia.com/scimg/cas/1188282-00-9x500.png)
1188282-00-9 structure
Nome do Produto:4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
- 9-Hydroxydarutigenol
- (3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,...
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8
- 21'-oxo-vobtusine
- [ "" ]
- (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
- FS-10204
- (2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
- 1188282-00-9
- 9-Hydroxydarutigel
- DTXSID101103177
- AKOS032961638
-
- Inchi: InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1
- Chave InChI: PHRLIXFEBORQQV-OWJTWYAJSA-N
- SMILES: OC[C@H](O)[C@@]1(C=C2CC[C@@H]3C(C)(C)[C@H](O)CC[C@@]3(C)[C@]2(O)CC1)C
Propriedades Computadas
- Massa Exacta: 338.24600
- Massa monoisotópica: 338.24570956g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 2
- Complexidade: 542
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.9
- Superfície polar topológica: 80.9Ų
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.2±0.1 g/cm3
- Ponto de ebulição: 508.2±50.0 °C at 760 mmHg
- Ponto de Flash: 229.0±24.7 °C
- PSA: 80.92000
- LogP: 2.39440
- Pressão de vapor: 0.0±3.0 mmHg at 25°C
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57230-5mg |
(3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol |
1188282-00-9 | ,HPLC≥96.0% | 5mg |
¥5600.0 | 2023-09-07 | |
TargetMol Chemicals | TN5572-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
A2B Chem LLC | AE17454-5mg |
9-Hydroxydarutigel |
1188282-00-9 | 96.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN5572-1 ml * 10 mm |
9β-Hydroxydarutigenol |
1188282-00-9 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
Cooke Chemical | M3109435-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 96% | 5mg |
RMB 2660.00 | 2025-02-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5572-1 mL * 10 mM (in DMSO) |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AE17454-1mg |
9-Hydroxydarutigel |
1188282-00-9 | 96 | 1mg |
$699.00 | 2024-04-20 | |
TargetMol Chemicals | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 |
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Literatura Relacionada
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-) Produtos relacionados
- 1188281-99-3(2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-)
- 110557-39-6(1,4-Naphthalenediol,1,4,4a,5,6,7,8,8a-octahydro-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-,(1R,4S,4aS,8aS)-)
- 1437326-26-5(Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide)
- 2413870-58-1(tert-butyl N-4-hydroxy-3-(propan-2-yl)phenylcarbamate)
- 2567504-41-8(2-amino-2-methyl-3-(pyridin-2-yl)propan-1-ol dihydrochloride)
- 1314254-38-0(1-(4-Iodo-3-methoxyphenyl)ethanone)
- 2287335-56-0(2,4-Morpholinedicarboxylic acid, 5,5-dimethyl-, 4-(1,1-dimethylethyl) ester)
- 1006483-74-4(1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylpiperidine-4-carboxylic acid)
- 1191059-84-3(Boronic acid, B-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-)
- 2172313-70-9(2-{(benzyloxy)carbonylamino}-5-(pentan-3-yl)-1,3-thiazole-4-carboxylic acid)
Fornecedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel